molecular formula C11H6ClF2NO4 B6311557 (2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione CAS No. 2088945-37-1

(2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

Cat. No. B6311557
CAS RN: 2088945-37-1
M. Wt: 289.62 g/mol
InChI Key: GMZZTCBEBPHJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, also known as DFCBP, is a small molecule that has recently been identified for its potential applications in scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione is not yet fully understood. However, it is thought to bind to proteins and other molecules through hydrophobic interactions, electrostatic interactions, and hydrogen bonding. In addition, it has been found to interact with certain receptors, suggesting that it may act as an agonist or antagonist in certain biological pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its ability to modulate the activity of certain enzymes and receptors, which may lead to changes in various biochemical and physiological processes. In addition, it has been found to have anti-inflammatory and anti-cancer properties, suggesting that it may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione for lab experiments is its small size, which makes it easy to handle and study in the laboratory. In addition, it has a high affinity for certain receptors, making it useful for studying receptor-ligand interactions. However, it has also been found to have a low solubility in aqueous solutions, which may limit its use in some types of experiments.

Future Directions

The potential applications of (2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione are still being explored. Future research may focus on further elucidating its mechanism of action, exploring its potential therapeutic uses, and developing new methods for its synthesis. In addition, further studies may be conducted to identify new receptors or targets that it can interact with, as well as to develop new methods for its delivery and administration.

Synthesis Methods

The synthesis of (2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione is a relatively simple process. It is prepared through a three-step reaction sequence starting with the condensation of 2,2-difluoro-6-chloro-1,3-benzodioxole-5-carboxylic acid with 2,5-pyrrolidinedione. The product of this reaction is then reacted with sodium hydride, followed by a reaction with hydrochloric acid to form the desired product.

Scientific Research Applications

(2,2-Difluoro-6-chloro-1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been identified as a potential tool for scientific research, particularly in the field of drug discovery. It has been studied for its ability to bind to proteins and other molecules, which makes it useful for studying their interactions and for the development of new drugs. In addition, it has been found to have a high affinity for certain receptors, making it useful for the study of receptor-ligand interactions.

properties

IUPAC Name

1-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO4/c12-5-3-7-8(19-11(13,14)18-7)4-6(5)15-9(16)1-2-10(15)17/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZZTCBEBPHJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC3=C(C=C2Cl)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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